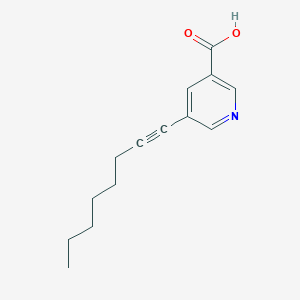
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO5S and a molecular weight of 326.375 g/mol . It is known for its unique structure, which includes an anthracene backbone with sulfonate and ketone functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate typically involves the sulfonation of 9,10-dihydro-9,10-dioxoanthracene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the anthracene ring.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-1,9,10-triol .
科学的研究の応用
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving cellular processes and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group enhances its solubility and facilitates its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
- N’- (9,10-dioxo-9,10-dihydro-anthracen-1-yl)-diazenium, tetrafluoroborate
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
- 9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)butanamide
Uniqueness
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in water and ability to participate in a wide range of chemical reactions make it particularly valuable in research and industrial applications .
特性
CAS番号 |
30845-78-4 |
|---|---|
分子式 |
C14H8KO5S |
分子量 |
327.38 g/mol |
IUPAC名 |
potassium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
InChIキー |
YKHSDQDRVMUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[K] |
| 38641-06-4 30845-78-4 |
|
関連するCAS |
30637-95-7 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


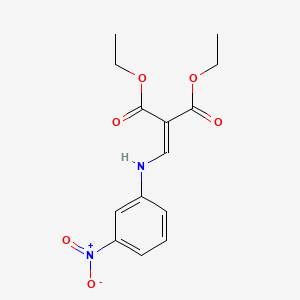
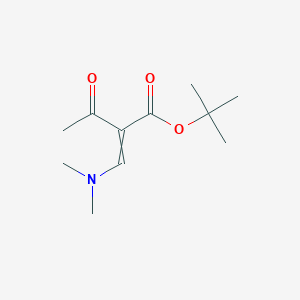
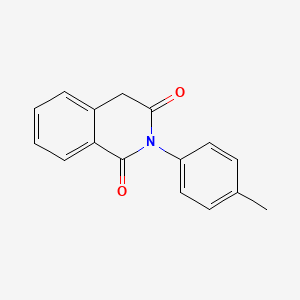
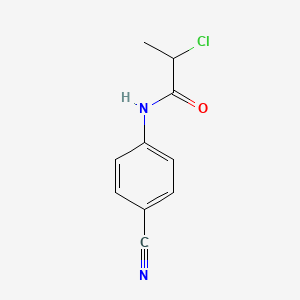
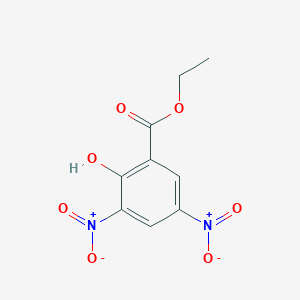
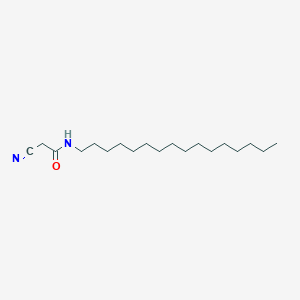
![3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B1621906.png)
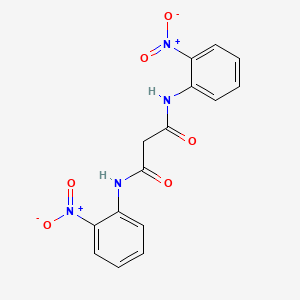
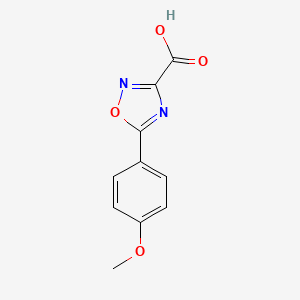
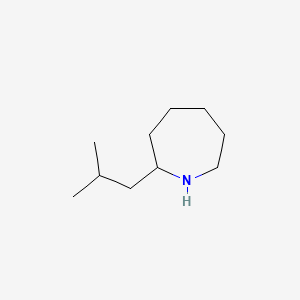
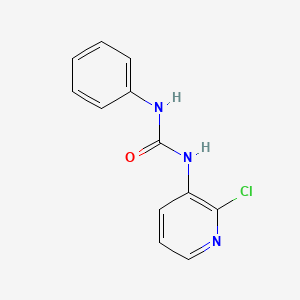
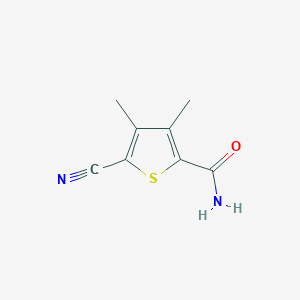
![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
